molecular formula C21H21N3O4S B7695102 N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide

N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide

Cat. No. B7695102
M. Wt: 411.5 g/mol
InChI Key: OYMQDBWRZCPDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide, also known as PTSPA, is a chemical compound that has been extensively studied for its potential use in scientific research. PTSPA is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is thought to be related to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment. This compound has also been shown to have anti-inflammatory and anti-proliferative effects, making it a promising candidate for the treatment of cancer and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is its ability to inhibit the activity of carbonic anhydrases, which can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide. One area of interest is the development of new this compound derivatives that have improved efficacy and reduced toxicity. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in various physiological processes.

Synthesis Methods

N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of pyridine-2-carboxaldehyde with 4-chloroaniline to form 2-(pyridin-2-ylmethyl)aniline. This intermediate is then reacted with 4-(methylsulfonyl)phenol and chloroacetyl chloride to form this compound.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications. Some of the areas where this compound has been studied include cancer research, neuroscience, and cardiovascular research.

properties

IUPAC Name

2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-16-5-4-7-17(13-16)24-29(26,27)20-10-8-19(9-11-20)28-15-21(25)23-14-18-6-2-3-12-22-18/h2-13,24H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMQDBWRZCPDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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